2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a chlorophenyl group, a methyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(4-Bromophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(4-Methylphenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in electrophilic substitution reactions and may also affect its binding affinity to biological targets .
Properties
Molecular Formula |
C12H9ClN2O3 |
---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c1-7-6-10(12(17)18)11(16)15(14-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18) |
InChI Key |
CXVBQORUDSLGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.